molecular formula C12H16N2O3 B1420982 5-Methyl-2-pivalamidonicotinic acid CAS No. 1203499-02-8

5-Methyl-2-pivalamidonicotinic acid

Cat. No. B1420982
M. Wt: 236.27 g/mol
InChI Key: RYMMSGYQBZNNID-UHFFFAOYSA-N
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Description

5-Methyl-2-pivalamidonicotinic acid is a chemical compound with the empirical formula C12H16N2O3 . It has a molecular weight of 236.27 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for 5-Methyl-2-pivalamidonicotinic acid is Cc1cnc(NC(=O)C(C)(C)C)c(c1)C(O)=O . The InChI is 1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) .


Physical And Chemical Properties Analysis

5-Methyl-2-pivalamidonicotinic acid is a solid substance . It has a molecular weight of 236.27 . The empirical formula is C12H16N2O3 .

Scientific Research Applications

Neuropharmacology and Psychedelic Research

5-Methyl-2-pivalamidonicotinic acid plays a role in neuropharmacology, particularly in studies related to psychedelic substances like LSD. Research has shown that LSD's effects on global and thalamic brain connectivity are attributable to its interaction with various serotonin receptors, implicating the 5-HT2A receptor in LSD's mechanism. This finding is significant for understanding the neurobiology of LSD and developing psychedelic-based therapeutics (Preller et al., 2018).

Organic Chemistry and Synthesis

In organic chemistry, pivalic acid, closely related to 5-methyl-2-pivalamidonicotinic acid, is used for reactions like the SNAr displacement of pyrimidinones with anilines. This process allows for the creation of functionalized pyrimidines, contributing to the exploration of structure-activity relationships in chemical compounds (Maddess & Carter, 2012).

Redox Biology

In redox biology, 5-methyl-2-pivalamidonicotinic acid derivatives are used to study protein sulfenation, a post-translational modification with potential for protein regulation. Novel biotinylated derivatives of dimedone have been synthesized to help in studying sulfenation of proteins, contributing significantly to our understanding of protein regulation under oxidative stress (Charles et al., 2007).

Cytotoxic Activity and Ionophoric Specificity

The compound has been involved in the synthesis of cyclopentapeptides, demonstrating cytotoxic activity in certain cell lines and showing potential as ionophores. This suggests a role in developing therapeutic agents with specific targeting capabilities (Abo-Ghalia & Amr, 2004).

Immunomodulatory Effects

5-Methyl-2-pivalamidonicotinic acid and its derivatives have been studied for their immunomodulatory effects. They have shown potential in stimulating the proliferation of lymphocytes and affecting the production of cytokines, indicating possible applications in immunotherapy (Drynda et al., 2014).

Synthesis of Nucleotides and Analogs

This compound is used in the synthesis of various nucleotides and analogs, demonstrating its utility in medicinal chemistry, particularly in the creation of antifolate inhibitors and potential therapeutic agents (Gangjee et al., 1999).

Metabolic and Pharmacokinetic Studies

It has been instrumental in studies related to the metabolism of essential fatty acids and pharmacokinetics. For instance, pivalic acid derivatives have been used to study the bioactivity of pyridines in human plasma and urine following coffee consumption, providing insight into the metabolic pathways of these compounds (Lang et al., 2010).

Safety And Hazards

5-Methyl-2-pivalamidonicotinic acid is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMMSGYQBZNNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673573
Record name 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-pivalamidonicotinic acid

CAS RN

1203499-02-8
Record name 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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